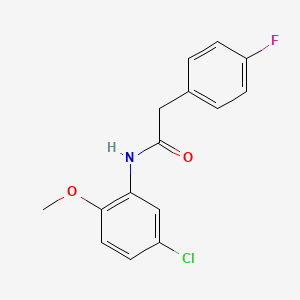

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c1-20-14-7-4-11(16)9-13(14)18-15(19)8-10-2-5-12(17)6-3-10/h2-7,9H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZXHWXHCHVQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide typically involves the acylation of an amine with an acyl chloride or anhydride. One possible synthetic route could be:

Starting Materials: 5-chloro-2-methoxyaniline and 4-fluorophenylacetyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

- Anti-inflammatory and Analgesic Effects : Research indicates that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies. Its interaction with specific biological targets could modulate inflammatory pathways, although detailed mechanisms require elucidation through experimental studies.

- Anticancer Activity : Preliminary studies suggest that derivatives of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide show promising anticancer activity, particularly against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The introduction of electron-donating groups like methoxy has been shown to enhance cytotoxicity .

Biological Applications

Biochemical Probes

- The compound can serve as a biochemical probe in various assays, aiding in the understanding of enzyme interactions and receptor modulation. Such applications are crucial for developing new therapeutic strategies and understanding disease mechanisms.

Antioxidant Activity

- Studies have demonstrated that certain derivatives possess antioxidant properties, which are vital for developing compounds that can mitigate oxidative stress-related diseases. For example, some derivatives exhibited antioxidant activities surpassing that of ascorbic acid in specific assays .

Industrial Applications

Material Science

- This compound can be utilized in the development of new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability and reactivity.

Synthesis and Mechanism of Action

Synthetic Routes

- The synthesis typically involves acylation reactions using starting materials like 5-chloro-2-methoxyaniline and 4-fluorophenylacetyl chloride, often performed under controlled conditions to optimize yield and purity.

Mechanism of Action

- The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific enzymes or receptors. Understanding these interactions is essential for further drug development efforts.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

Several acetamide derivatives with halogenated aryl groups have been evaluated for anticancer activity. Key examples include:

Key Insight : Chloro-substituted derivatives often outperform fluoro analogs in cytotoxicity, likely due to increased lipophilicity and stronger electron-withdrawing effects enhancing target binding .

Pharmacokinetic and Physicochemical Properties

Comparative studies highlight substituent-driven differences in solubility, stability, and bioavailability:

Key Insight : Bulky substituents (e.g., bromine, triazole) increase melting points and lipophilicity, which may limit solubility but enhance membrane penetration .

Research Findings and Implications

- Anticancer Mechanisms: Chloro and methoxy groups in this compound may inhibit topoisomerases or kinase pathways, akin to quinazolinone derivatives .

- Toxicity Considerations : Brominated analogs (e.g., Compound 9f) show higher cytotoxicity but risk off-target effects due to increased reactivity .

- Structural Recommendations : Hybridizing chloro/methoxy motifs with triazole or thiazole rings (as in GSK1570606A) could balance potency and solubility .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains a chloro group, a methoxy group, and a fluorophenyl moiety, which contribute to its reactivity and biological properties.

- Molecular Formula : C13H12ClFNO2

- Molecular Weight : 273.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : The piperazine moiety in related compounds suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that similar compounds with comparable structures can induce apoptosis in cancer cell lines:

- Cell Lines Tested :

- Human glioblastoma U-87

- Triple-negative breast cancer MDA-MB-231

- Mechanism : Induction of programmed cell death (apoptosis) through caspase-dependent pathways has been observed .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U-87 | X.X |

| This compound | MDA-MB-231 | Y.Y |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Its ability to scavenge free radicals was tested using the DPPH radical scavenging method:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | Z.Z |

| Ascorbic Acid (Control) | 100 |

Case Studies and Research Findings

- Study on Anticancer Effects :

- Molecular Docking Studies :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling 5-chloro-2-methoxyaniline with 4-fluorophenylacetic acid derivatives via amide bond formation. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Temperature control (0–25°C) to minimize side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

- Optimization : Monitor reaction progress with TLC and optimize solvent polarity. Yields >70% are achievable with stoichiometric reagent ratios and inert atmospheres .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorophenyl protons at δ 7.0–7.5 ppm) .

- Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aryl chloride C-Cl stretch (~750 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Strategy : Systematically modify substituents (e.g., replace methoxy with ethoxy, vary halogen positions) and compare bioactivity .

- Key Parameters :

- LogP (lipophilicity) adjustments via substituent polarity .

- Steric effects evaluated using molecular docking (e.g., AutoDock Vina) .

- Data Interpretation : Correlate IC50 values with structural changes to identify pharmacophores .

Q. How should researchers resolve contradictions in reported biological activity data?

- Approach :

- Validate assay protocols (e.g., standardized cell lines, controls for solvent interference) .

- Compare results across multiple models (e.g., 2D vs. 3D cell cultures, in vivo zebrafish assays) .

- Replicate studies with independent synthesis batches to rule out impurity effects .

- Case Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

Q. What strategies are effective for improving metabolic stability and pharmacokinetics?

- Modifications :

- Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .

- Prodrug design (e.g., esterification of the acetamide) to enhance oral bioavailability .

- Analytical Tools :

- LC-MS/MS to track metabolic degradation in liver microsomes .

- Plasma protein binding assays using equilibrium dialysis .

Methodological Considerations

Q. How to design a multi-parametric optimization workflow for this compound?

- Steps :

Parallel Synthesis : Generate derivatives with combinatorial chemistry .

High-Throughput Screening : Test libraries against diverse targets (e.g., kinases, GPCRs) .

QSAR Modeling : Use Random Forest or SVM algorithms to predict bioactivity .

- Critical Parameters : Solubility (measured via shake-flask method), thermal stability (DSC/TGA), and cytotoxicity (LD50 in HEK293 cells) .

Q. What are best practices for characterizing byproducts during synthesis?

- Techniques :

- LC-MS : Identify low-abundance impurities (<0.1%) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

- Mitigation : Optimize reaction time and quenching methods to minimize side reactions (e.g., hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.